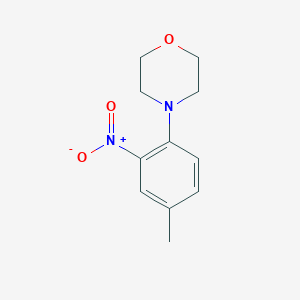![molecular formula C8H12O4 B3301678 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid CAS No. 911793-49-2](/img/structure/B3301678.png)
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the linear formula C7H12O2 . It has a molecular weight of 128.172 .
Synthesis Analysis
There are several methods for the synthesis of this compound and its derivatives. For instance, efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . Another method involves the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8 (S)-carboxylic acid ethyl ester through the formation of N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonane-8 (S)-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OC(C1COCC21OCCO2)=O . The InChI key is AGMROOFWCSZNJU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . The compound is a solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Solid-Phase Linker Application
1,4-Dioxaspiro[4.4]nonane derivatives have been utilized in the synthesis of complex molecules. For instance, 1,6-Dioxaspiro[4.4]nonane-2,7-dione is employed in creating an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. This linker facilitates the anchoring of nucleosides to a solid phase, allowing the synthesis and release of oligonucleotides with a base-sensitive biodegradable phosphate protection (Leisvuori et al., 2008).
Role in Pheromone Synthesis
1,4-Dioxaspiro[4.4]nonane derivatives have been identified as a new class of pheromones. Systematic studies of these compounds, including their synthesis and mass spectrometric analysis, have provided insights into their role in biological systems, particularly as aggregation pheromones in bark beetles (Francke & Reith, 1979).
Applications in Organic Chemistry
The reaction of olefins with malonic acid in the presence of manganese(III) acetate has been demonstrated to yield various 1,4-Dioxaspiro[4.4]nonane derivatives. These reactions highlight the compound's versatility and potential for creating diverse organic structures (Ito, Nishino, & Kurosawa, 1983).
Chemically Amplified Photoresists
1,4-Dioxaspiro[4.4]nonane derivatives have been explored in the development of chemically amplified photoresists. These materials, such as poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate), undergo hydrolysis under acid catalysis, making them suitable for applications in lithographic processes (Kim, Park, & Jang, 2000).
Spiroketal Equilibration
1,4-Dioxaspiro[4.4]nonane derivatives are involved in spiroketal equilibration processes. These equilibrations are crucial for understanding the synthesis of complex natural products, such as cephalostatin 7. Such studies provide insight into the reactivity and transformation pathways of spiroketals (Jeong & Fuchs, 1994).
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-1-2-8(5-6)11-3-4-12-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCUMPAAUQLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

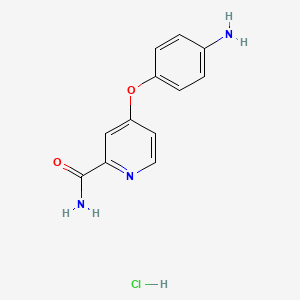
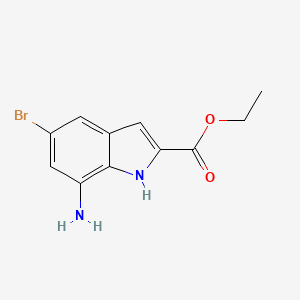

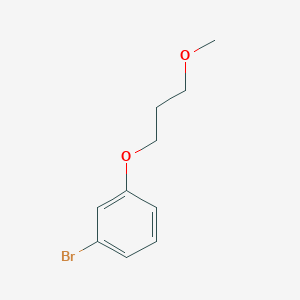
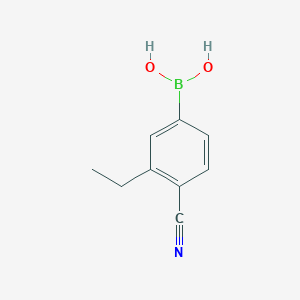
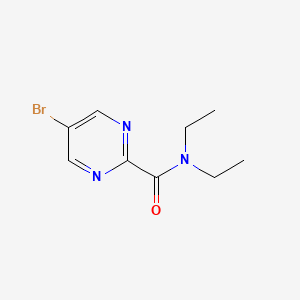

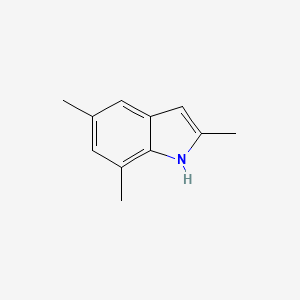

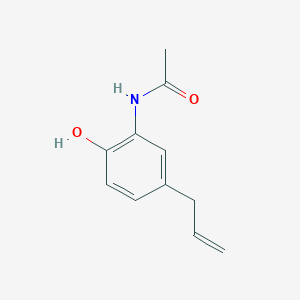
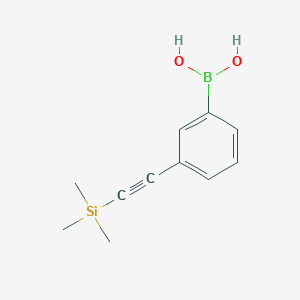
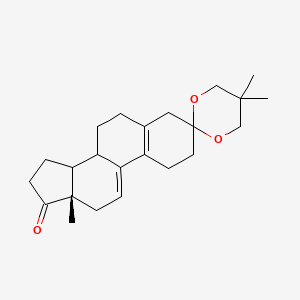
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3301672.png)
